tert-butyl N-(2-methylpent-4-en-2-yl)carbamate
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Overview
Description
tert-Butyl N-(2-methylpent-4-en-2-yl)carbamate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group and a pentenyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in 1,4-dioxane . This reaction is conducted at room temperature (17-22°C) and results in the formation of the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the pentenyl chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(2-methylpent-4-en-2-yl)carbamate is used as a protecting group for amines. It helps to prevent unwanted reactions at the amine site during multi-step synthesis processes .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylpent-4-en-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar protecting group properties.
tert-Butyl N-methylcarbamate: Another derivative used as a protecting group for amines.
Benzyl carbamate: Used as a protecting group in organic synthesis, similar to tert-butyl carbamate.
Uniqueness: tert-Butyl N-(2-methylpent-4-en-2-yl)carbamate is unique due to its specific structure, which includes a pentenyl chain. This structure provides distinct reactivity and steric properties, making it suitable for specific synthetic applications where other carbamates may not be as effective .
Properties
CAS No. |
1416439-17-2 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-(2-methylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-7-8-11(5,6)12-9(13)14-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) |
InChI Key |
IFSLNNOKVHEUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC=C |
Purity |
95 |
Origin of Product |
United States |
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